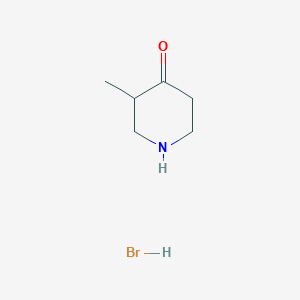

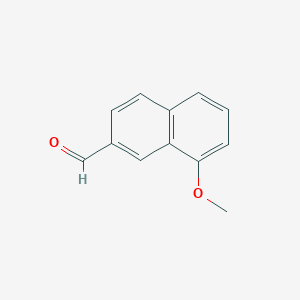

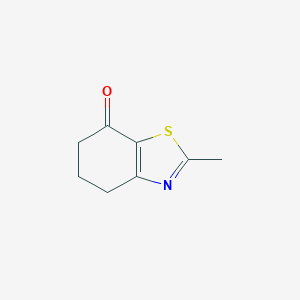

2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one

Overview

Description

Scientific Research Applications

1. Anti-corrosion Agents

- Summary of Application : 4,5,6,7-Tetrahydro-1,3-benzothiazole incorporated azo dyes are used as anti-corrosive agents and dissolution protection of mild steel from 1 M HCl solution .

- Methods of Application : The inhibition efficiency of the azo dyes is determined by potentiodynamic polarization technique and electrochemical impedance spectroscopic studies . The surface morphology of the tested mild steel samples was examined by scanning electron microscopy and energy-dispersive X-ray analysis with and without inhibitors in 1 M HCl solution .

- Results or Outcomes : The inhibition efficiency was increased as the concentration of the inhibitors increased and attains a maximum value of 83.81% for T1 at 2.5 ppm concentration .

2. Biological Agents

- Summary of Application : A series of metal [Cu (II), Co (II), Ni (II), Zn (II) and Cd (II)] complexes have been prepared by a novel azo ligand, 6-hydroxy-4 methyl-2-oxo-5- [ (4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)diazenyl]-1,2-dihydropyridine-3-carbonitrile [ HL] derived from pyridone moiety .

- Methods of Application : Newly prepared complexes were confirmed by investigating various spectroscopic and analytical techniques .

- Results or Outcomes : All the prepared compounds exhibited significant DPPH radical scavenging results compared with the standard ascorbic acid . In addition, tested compounds showed moderate to good anticancer activity against A549, Jurkat and K562 cell lines .

3. Nonlinear Optical (NLO) Applications

- Summary of Application : The compound is used to prepare its sulfate monohydrate salt, which acts as a good material for nonlinear optical (NLO) applications .

- Methods of Application : The compound is synthesized and then used to prepare its sulfate monohydrate salt .

- Results or Outcomes : The resulting material is found to be suitable for NLO applications .

4. Intermediate in the Synthesis of Pramipexole

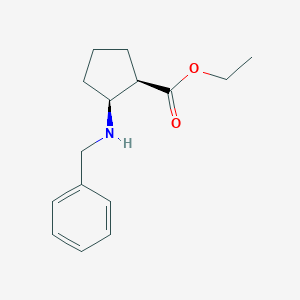

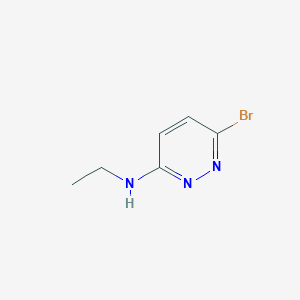

- Summary of Application : The compound is used as an intermediate in the synthesis of pramipexole, a dopamine D2 subfamily receptor agonist .

- Methods of Application : The compound is synthesized and then used in the subsequent steps to prepare pramipexole .

- Results or Outcomes : The resulting pramipexole is used as a dopamine D2 subfamily receptor agonist .

5. Herbicidal Activity

- Summary of Application : The compound has been used to synthesize a derivative, methyl 2- ((5- (1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2 (3H)-yl)-6-fluorobenzothiazol-2-yl)thio)acetate, which exhibited herbicidal activity comparable to that of sulfentrazone .

- Methods of Application : The compound is synthesized into a derivative and tested for its herbicidal activity .

- Results or Outcomes : The derivative showed significant herbicidal activity, even at a concentration of 37.5 g ai/ha .

6. Synthesis of Indole Derivatives

- Summary of Application : The compound is used in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids .

- Methods of Application : The compound is used as a reactant in the synthesis of indole derivatives .

- Results or Outcomes : The resulting indole derivatives are found in proteins in the form of amino acids, such as tryptophan, and are also present in several drugs .

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name |

2-methyl-5,6-dihydro-4H-1,3-benzothiazol-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NOS/c1-5-9-6-3-2-4-7(10)8(6)11-5/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFTUPSZZEJQOJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C(=O)CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one | |

CAS RN |

17583-14-1 | |

| Record name | 2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.